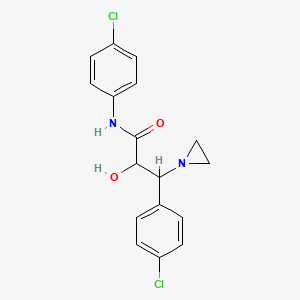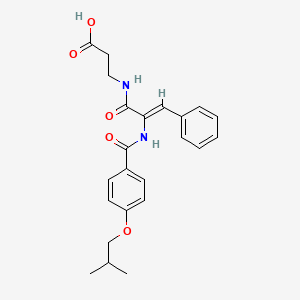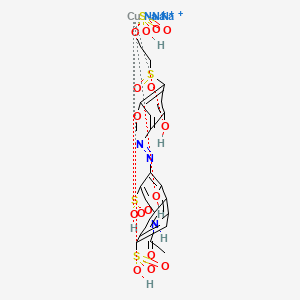
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione, also known as N-Succinimidyl 3-(2-pyridyldithio)propionate, is a chemical compound with the molecular formula C12H12N2O4S2 and a molecular weight of 312.36 g/mol . This compound is widely used in laboratory settings, particularly in the synthesis of various substances .
Métodos De Preparación
The synthesis of 1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione typically involves the reaction of 3-(2-pyridyldithio)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions and at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding thiol derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfoxides and sulfones.
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2) . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione involves the formation of covalent bonds with target molecules through its reactive succinimidyl ester group . This allows the compound to modify proteins and other biomolecules, thereby altering their function and activity . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione is unique in its ability to form stable thioether linkages with target molecules . Similar compounds include:
N-Succinimidyl 3-(2-pyridyldithio)propionate: A closely related compound with similar reactivity.
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another cross-linking reagent with different specificity and reactivity.
N-Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate (LC-SPDP): A longer-chain analog with similar applications.
These compounds share similar functional groups but differ in their spacer lengths and reactivity profiles, making them suitable for different applications .
Propiedades
Número CAS |
83306-17-6 |
|---|---|
Fórmula molecular |
C12H12N2O4S |
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-pyridin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C12H12N2O4S/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2 |
Clave InChI |
QMXCRMQIVATQMR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCSC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)




